molecular formula C15H15F2NO3S B2612350 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034365-69-8

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2612350
CAS RN: 2034365-69-8
M. Wt: 327.35
InChI Key: ULGCJAKJPOOSSJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential use in cancer treatment. TH-302 is designed to target the hypoxic regions of tumors, which are often resistant to traditional chemotherapy and radiation therapy. In

Scientific Research Applications

Liquid Crystalline Polysiloxanes

  • Research Focus : The synthesis of fluorinated monomers, including those related to the chemical structure , has been explored for their application in creating side chain liquid crystalline polysiloxanes. These compounds show high smectogen properties and exhibit enantiotropic smectogen mesophases over a wide temperature range (Bracon et al., 2000).

Synthesis and Characterisation

  • Research Focus : The compound's derivatives have been synthesized and characterized, showing significant anti-microbial activity and potential for further development in antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Fluorination Reagents

  • Research Focus : Studies on fluorinating agents like diethylaminodifluorosulfinium tetrafluoroborate, which may relate to the chemical structure , indicate their effectiveness in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. These reagents are known for their enhanced thermal stability and ease of handling (L’Heureux et al., 2010).

Cognitive Enhancing Agents

  • Research Focus : Certain derivatives of this compound have shown potential in cognitive enhancement and anti-hypoxic activities. They have been tested for their potency in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice (Ono et al., 1995).

Stearoyl-CoA Desaturase-1 Inhibitors

  • Research Focus : Related compounds have been investigated as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), demonstrating significant biological activity. These compounds show promise in medical research due to their ability to influence metabolic processes (Uto et al., 2009).

Pharmacological Activities

  • Research Focus : Derivatives of the compound have been synthesized and evaluated for their pharmacological activities, including enzyme inhibition against various enzymes, highlighting their potential in developing new therapeutic agents (Abbasi et al., 2014).

properties

IUPAC Name

3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3S/c16-12-2-1-10(7-13(12)17)15(20)18-8-14(21-5-4-19)11-3-6-22-9-11/h1-3,6-7,9,14,19H,4-5,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGCJAKJPOOSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(C2=CSC=C2)OCCO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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